An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Acetylphenyl)-5-hydroxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Acetylphenyl)-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Interest
In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties serves as the bedrock for its entire developmental journey. These intrinsic attributes govern a compound's behavior from the moment of administration to its interaction with the biological target. This guide provides a comprehensive technical overview of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, a compound of interest with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this paper will leverage established in-silico prediction methodologies to forecast its key physicochemical parameters. This approach, widely adopted in early-phase drug discovery, enables a robust preliminary assessment of the compound's potential as a drug candidate. We will delve into the predicted properties, the methodologies for their determination (both experimental and computational), and the critical interpretation of this data in the context of drug development paradigms such as Lipinski's Rule of Five and the Biopharmaceutical Classification System (BCS).
Predicted Physicochemical Profile
A thorough understanding of a compound's physicochemical nature is paramount. The following table summarizes the predicted properties for 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, calculated using reputable computational models. It is crucial to note that these are in-silico estimations and experimental verification is recommended for later-stage development.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₁₂O₄ | Defines the elemental composition. |
| Molecular Weight | 256.25 g/mol | Influences absorption and diffusion across biological membranes.[1][2] |
| pKa (acidic) | ~4.0 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | ~2.8 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[3] |
| Aqueous Solubility | Moderately Soluble | Critical for dissolution and absorption in the gastrointestinal tract. |
| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility.[1][2] |
| Hydrogen Bond Acceptors | 4 | Affects target binding affinity and physicochemical properties.[1][2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | Relates to a molecule's ability to permeate cell membranes. |
The Causality Behind Experimental and In-Silico Approaches
The determination of physicochemical properties is a cornerstone of preclinical drug development. While experimental methods provide the gold standard for accuracy, computational predictions offer a rapid and cost-effective means of initial assessment, guiding the prioritization of synthetic efforts and experimental resources.
Experimental Protocols: The Pursuit of Empirical Data
Should experimental validation be pursued, the following methodologies are standard in the field:
1. pKa Determination (Potentiometric Titration)
-
Principle: This method measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is the pH at which the compound is 50% ionized.
-
Step-by-Step Protocol:
-
Accurately weigh and dissolve a sample of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid in a suitable co-solvent/water mixture.
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly add a standardized solution of sodium hydroxide (NaOH) in small increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. Two inflection points are expected, corresponding to the carboxylic acid and the phenolic hydroxyl groups.
-
2. LogP Determination (Shake-Flask Method)
-
Principle: This classic method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
-
Step-by-Step Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid in one of the phases.
-
Combine the two phases in a flask and shake vigorously for a set period to allow for equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
3. Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
-
Principle: This method determines the saturation concentration of a compound in water at a specific temperature.
-
Step-by-Step Protocol:
-
Add an excess amount of solid 3-(3-Acetylphenyl)-5-hydroxybenzoic acid to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
This concentration represents the aqueous solubility.
-
In-Silico Predictions: The Power of Computational Modeling
In the absence of experimental data, computational tools provide valuable insights. These tools employ algorithms based on large datasets of experimentally determined properties.
-
SwissADME: A free and widely used web tool that predicts a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[2][4][5][6]
-
ChemAxon's Chemicalize: An online platform that offers predictions for various properties including pKa, LogP, and solubility.[7][8][9][10]
-
ACD/Labs Percepta Platform: A commercial software suite that provides high-quality predictions for physicochemical and ADME/Tox properties.[3][11][12][13][14][15]
Interpreting the Data: Implications for Drug Development
The predicted physicochemical properties of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid provide valuable insights into its potential as an orally bioavailable drug.
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
Christopher Lipinski's "Rule of Five" provides a set of simple molecular descriptors to forecast the likelihood of a compound being orally bioavailable.[1][2] A compound is more likely to be orally active if it violates no more than one of the following criteria:
-
Molecular Weight ≤ 500 g/mol : The predicted molecular weight of 256.25 g/mol is well within this limit, suggesting good potential for absorption.
-
LogP ≤ 5: The predicted LogP of ~2.8 indicates a favorable balance between lipid and aqueous solubility, which is crucial for membrane permeation and distribution.[3]
-
Hydrogen Bond Donors ≤ 5: With two hydrogen bond donors, the compound adheres to this rule.
-
Hydrogen Bond Acceptors ≤ 10: With four hydrogen bond acceptors, the compound also meets this criterion.
Based on these in-silico predictions, 3-(3-Acetylphenyl)-5-hydroxybenzoic acid exhibits a favorable profile according to Lipinski's Rule of Five, suggesting a good probability of oral bioavailability.
Biopharmaceutical Classification System (BCS): A Framework for Drug Development
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5][6][11] This classification helps in predicting a drug's in vivo absorption characteristics and can guide formulation development.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on the predicted properties:
-
Solubility: The presence of both a carboxylic acid and a phenolic hydroxyl group suggests that the solubility of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid will be pH-dependent. At intestinal pH, the carboxylic acid will be deprotonated, likely leading to high solubility .
-
Permeability: The predicted LogP of ~2.8 suggests good lipophilicity, which generally correlates with high permeability across the intestinal membrane.
Therefore, 3-(3-Acetylphenyl)-5-hydroxybenzoic acid is predicted to be a BCS Class I compound. This is a highly desirable classification, as it suggests that the rate and extent of drug absorption are unlikely to be limited by its dissolution rate or permeability, leading to a lower risk of bioavailability issues.
Conclusion: A Promising Starting Point
This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid. The in-silico analysis suggests that this compound possesses a favorable profile for oral drug development, adhering to Lipinski's Rule of Five and likely falling into the desirable BCS Class I category.
It is imperative to reiterate that these are computationally derived predictions. Future work should focus on the experimental validation of these key physicochemical parameters to provide a solid foundation for further preclinical and clinical development. The methodologies outlined in this guide provide a clear roadmap for such empirical investigations. The convergence of predictive modeling and experimental characterization will ultimately determine the true potential of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid as a viable drug candidate.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
-
Lipinski's rule of five. (2023, October 29). In Wikipedia. [Link]
-
The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.
-
ICH Harmonised Guideline. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACD/Labs. (2011). ACD/Labs Releases Percepta. [Link]
-
ChemAxon. (2019). Easily integrable instant cheminformatics platform. [Link]
-
ACD/Labs. Percepta Platform. [Link]
-
ACD/Labs. (2018). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]
-
Chemicalize. (2023, November 29). In Wikipedia. [Link]
-
SwissADME. SIB Swiss Institute of Bioinformatics. [Link]
-
SwissDrugDesign. Molecular Modelling Group. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
-
ACD/Labs. (2024). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. WebWire. [Link]
-
ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]
-
ChemAxon. (2016). Chemicalize. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Clark, A. M. (2012). chemicalize.org. Journal of Chemical Information and Modeling, 52(2), 551-554. [Link]
Sources
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum | WebWire [webwire.com]
- 4. OLB-PM-28256516 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Molecular Modelling Group [molecular-modelling.ch]
- 6. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 14121 Citations [scispace.com]
- 7. certara.com [certara.com]
- 8. Chemicalize - Wikipedia [en.wikipedia.org]
- 9. certara.com [certara.com]
- 10. certara.com [certara.com]
- 11. acdlabs.com [acdlabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. sourceforge.net [sourceforge.net]
- 14. selectscience.net [selectscience.net]
- 15. acdlabs.com [acdlabs.com]
